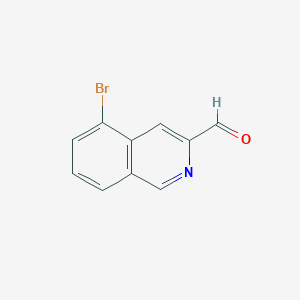
5-Bromoisoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoisoquinoline-3-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline-3-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as sulfuric acid at low temperatures to control the reaction rate and prevent over-bromination .
Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added slowly while maintaining the temperature below 30°C. The mixture is then cooled to -25°C and stirred for several hours.
Formylation: The brominated isoquinoline is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
5-Bromoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: 5-Bromoisoquinoline-3-carboxylic acid.
Reduction: 5-Bromoisoquinoline-3-methanol.
Substitution: Various 5-substituted isoquinoline-3-carbaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromoisoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The bromine atom and aldehyde group provide reactive sites for further functionalization, allowing the compound to interact with various biological targets.
類似化合物との比較
Similar Compounds
5-Bromoisoquinoline: Lacks the aldehyde group at the 3-position.
Isoquinoline-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromoindole-3-carbaldehyde: Contains an indole ring instead of an isoquinoline ring.
Uniqueness
5-Bromoisoquinoline-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which makes it a versatile intermediate for various synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
特性
IUPAC Name |
5-bromoisoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVVVXWAVFZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













